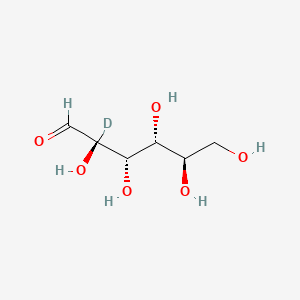
D-Mannose-d-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannose-d-4 is a deuterated form of D-Mannose, a naturally occurring monosaccharide. D-Mannose is an epimer of glucose at the C-2 position and is found in various fruits and plants. It is known for its role in human metabolism, particularly in the glycosylation of certain proteins. This compound is used in scientific research due to its unique properties, including its ability to be traced in metabolic studies.
Méthodes De Préparation
D-Mannose can be prepared through several methods, including chemical synthesis, plant extraction, and enzymatic conversion. The primary methods include:
Chemical Synthesis: This involves the use of catalysts such as ammonium molybdate and calcium oxide to convert glucose into D-Mannose.
Plant Extraction: D-Mannose is extracted from fruits, herbs, and palm using methods like acid hydrolysis, thermal hydrolysis, and enzymatic hydrolysis.
Enzymatic Conversion: Enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase are used to produce D-Mannose from other sugars.
Analyse Des Réactions Chimiques
D-Mannose undergoes various chemical reactions, including:
Oxidation: D-Mannose can be oxidized to form D-mannonic acid using mild oxidizing agents like hypobromite.
Reduction: Reduction of D-Mannose using sodium borohydride results in the formation of D-mannitol.
Isomerization: Enzymatic isomerization of D-Mannose can produce other sugars such as D-fructose.
Applications De Recherche Scientifique
D-Mannose-d-4 has several applications in scientific research:
Mécanisme D'action
D-Mannose exerts its effects primarily through competitive inhibition. In the case of urinary tract infections, D-Mannose competes with the urothelial cells for binding sites on the FimH adhesin of Escherichia coli, preventing the bacteria from adhering to the urinary tract . Additionally, D-Mannose has been shown to influence glutamine metabolism, which plays a role in its anti-catabolic effects .
Comparaison Avec Des Composés Similaires
D-Mannose is similar to other functional sugars such as D-glucose, D-fructose, D-tagatose, and D-allulose. it is unique in its specific applications and physiological benefits:
D-Glucose: Primarily used for energy production in the body.
D-Fructose: Commonly found in fruits and used as a sweetener.
D-Tagatose: Known for its low-calorie content and anti-diabetic properties.
D-Allulose: Recognized for its anti-inflammatory and anti-hyperlipidemic effects.
D-Mannose stands out due to its specific role in preventing urinary tract infections and its applications in glycosylation studies.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i3D |
Clé InChI |
GZCGUPFRVQAUEE-JNHZOBAGSA-N |
SMILES isomérique |
[2H][C@@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















